molecular formula C26H35FO6 B1251519 Fluprednisolone valerate CAS No. 23257-44-5

Fluprednisolone valerate

Cat. No.: B1251519
CAS No.: 23257-44-5
M. Wt: 462.5 g/mol
InChI Key: JXWVQHSDWAODPY-HHJIKABBSA-N
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Description

Fluprednisolone valerate is a synthetic glucocorticoid with potent anti-inflammatory properties. It is a derivative of fluprednisolone, which is itself a fluorinated analog of prednisolone. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluprednisolone valerate typically involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Fluprednisolone valerate undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized and reduced metabolites, which can have different pharmacological properties .

Scientific Research Applications

Fluprednisolone valerate has a wide range of applications in scientific research:

Mechanism of Action

Fluprednisolone valerate exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it influences the transcription of specific genes. The result is a reduction in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluprednisolone valerate is unique due to its specific fluorination at the 6α position and esterification with valeric acid. These modifications enhance its anti-inflammatory potency and alter its pharmacokinetic properties compared to other glucocorticoids .

Properties

CAS No.

23257-44-5

Molecular Formula

C26H35FO6

Molecular Weight

462.5 g/mol

IUPAC Name

[(6S,8S,9S,10R,11S,13S,14S,17R)-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-26(21(31)14-28)10-8-17-16-12-19(27)18-11-15(29)7-9-24(18,2)23(16)20(30)13-25(17,26)3/h7,9,11,16-17,19-20,23,28,30H,4-6,8,10,12-14H2,1-3H3/t16-,17-,19-,20-,23+,24-,25-,26-/m0/s1

InChI Key

JXWVQHSDWAODPY-HHJIKABBSA-N

Isomeric SMILES

CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C(=O)CO

SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C(=O)CO

Canonical SMILES

CCCCC(=O)OC1(CCC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C(=O)CO

23257-44-5

Origin of Product

United States

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